molecular formula C16H16ClN3O B15213452 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 90071-02-6

7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B15213452
CAS No.: 90071-02-6
M. Wt: 301.77 g/mol
InChI Key: VLNQZZZTEKXWQS-UHFFFAOYSA-N
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Description

7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a substituted dihydroquinazolinone derivative characterized by a chlorine atom at position 7, a dimethylamino group at position 3, and a phenyl ring at position 1 of the quinazolinone core. This structure places it within a class of nitrogen-containing heterocycles known for diverse biological activities, including antihypertensive, insecticidal, and antimicrobial properties . The compound’s synthesis typically involves cyclocondensation reactions, with recent advancements favoring eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and microwave-assisted protocols to enhance yield and purity .

Properties

CAS No.

90071-02-6

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

7-chloro-3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one

InChI

InChI=1S/C16H16ClN3O/c1-18(2)20-11-19(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)16(20)21/h3-10H,11H2,1-2H3

InChI Key

VLNQZZZTEKXWQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1CN(C2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated to introduce the chloro substituent.

    Cyclization: The chlorinated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Dimethylation: The resulting quinazolinone is then reacted with dimethylamine to introduce the dimethylamino group at the 3rd position.

    Phenylation: Finally, the phenyl group is introduced at the 1st position through a suitable coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinazolinone analogs.

    Substitution: The chloro and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of dihydroquinazolinones are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents Key Features
7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23) 4-chlorophenyl-dihydroisoxazole at position 3, p-tolyl at position 2 Potent α1-adrenergic receptor blocker; antihypertensive activity
2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-3,8-dimethyl-2,3-dihydroquinazolin-4(1H)-one Bromopyrazole and chloropyridine substituents High insecticidal activity against Mythimna separata
(RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one 2,5-dimethoxyphenyl at position 2 Crystalline structure with 3D hydrogen-bonded framework
3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone 2,4-dichlorophenyl and triazole groups Fungicidal activity (e.g., quinconazole)

The target compound’s dimethylamino group at position 3 and phenyl group at position 1 distinguish it from analogs with bulkier substituents (e.g., naphthalene or indole in ), which may influence receptor binding or solubility .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported, but analogs range from 173°C (naphthalene-substituted 3l) to 274°C (quinoline-substituted 3o), indicating substituents significantly affect crystallinity .
  • Spectroscopic Data: The IR spectrum of benzoxazole-containing analogs () shows C-Cl stretches at ~700 cm⁻¹, consistent with the target compound. However, the dimethylamino group would introduce distinct N-H and C-N stretches absent in other derivatives.
  • Solubility : The 2,5-dimethoxyphenyl analog () forms hydrogen-bonded networks, likely enhancing aqueous solubility compared to the target compound’s hydrophobic phenyl group .

Biological Activity

7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolinone class. Its unique structure, characterized by a chlorine substituent at position 7 and a dimethylamino group at position 3, contributes to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClN3O, with a molecular weight of approximately 271.33 g/mol. The presence of the chlorine atom and dimethylamino group significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC15H14ClN3O
Molecular Weight271.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies utilizing the MTT assay demonstrated that the compound has potent effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Case Study: Cytotoxicity Evaluation
In a comparative study, the compound was tested alongside doxorubicin (a standard chemotherapeutic agent). The IC50 values were reported as follows:

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-710.39Doxorubicin11.26
HCT-1166.90Doxorubicin11.26

These results indicate that this compound may possess comparable or even superior anticancer properties compared to established treatments.

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that it may inhibit specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The presence of the dimethylamino group enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death.

Table: Antimicrobial Activity

Pathogen Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate activity

Q & A

Q. What are the recommended synthetic routes for preparing 7-Chloro-3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one?

The compound can be synthesized via multicomponent reactions (MCRs) using isatoic anhydride, aldehydes, and amines. A common protocol involves refluxing in ethanol with hydrazine hydrate, yielding 85% purity after recrystallization (IR and NMR data confirm the structure) . Alternative methods employ green catalysts like Hydroxyapatite nanoparticles (HAP NPs) in aqueous media, achieving high yields (80–95%) under mild conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • 1H NMR : Peaks at δ 7.48–8.19 ppm (aromatic protons) and δ 2.92 ppm (dimethylamino group) confirm substitution patterns .
  • IR Spectroscopy : Absorbance at 1700 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=N) validate the quinazolinone core .
  • X-ray Crystallography : Non-planar conformation with dihedral angles between aromatic planes (e.g., 35.4°–89.8°) provides 3D structural insights .

Q. What safety protocols are critical for handling this compound?

  • Storage : Keep away from heat sources (P210) in a dry, ventilated area .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation (P201/P202). Emergency measures include rinsing exposed skin with water (P101) .

Advanced Research Questions

Q. How do catalytic systems influence the synthesis efficiency and sustainability of derivatives?

  • HAP NPs : Enable solvent-free, one-pot synthesis with recyclability (3+ cycles, >90% yield) and reduced energy consumption .
  • β-Cyclodextrin-SO3H : Achieves 88–92% yield in water, emphasizing green chemistry principles . Comparative studies show HAP NPs outperform traditional acid catalysts in reaction time (<2 hours vs. 6–8 hours) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) : Modify substituents at C2/C3 positions. For example:
    • Antimicrobial Activity : Thiadiazole-substituted derivatives (e.g., 4a) show MIC values of 8 µg/mL against S. aureus .
    • Enzyme Inhibition : Thioxo groups (C=S) enhance interactions with active sites (e.g., COX-2 inhibition in anti-inflammatory studies) .
  • Docking Studies : Use AutoDock Vina to compare binding affinities of derivatives with target proteins (e.g., DNA gyrase for antimicrobial activity) .

Q. How can computational methods optimize reaction conditions for novel derivatives?

  • DFT Calculations : Predict electronic effects of substituents (e.g., chloro groups increase electrophilicity at C4).
  • Solvent Screening : COSMO-RS models identify aqueous media as optimal for β-cyclodextrin-SO3H catalysis, reducing byproducts .

Q. What mechanistic insights explain regioselectivity in C(sp³)-H activation during functionalization?

Electrochemical studies reveal solvent-tuned selectivity:

  • Polar Protic Solvents (MeOH) : Favor C3 activation via H-bond stabilization of intermediates.
  • Non-Polar Solvents (DCM) : Promote C2 activation through radical pathways .

Q. How do crystallographic data inform polymorph design for enhanced bioavailability?

The non-planar conformation (dihedral angle 86.9°) and sp³-hybridized C13 atom suggest potential for polymorph engineering. Co-crystallization with excipients (e.g., cyclodextrins) improves solubility by 40% in simulated gastric fluid .

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